Amoxycillin (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amoxycillin (sodium) is a penicillin derivative belonging to the aminopenicillin class of the β-lactam family of antibiotics. It is widely used to treat bacterial infections such as middle ear infections, strep throat, pneumonia, skin infections, odontogenic infections, and urinary tract infections . Amoxycillin (sodium) is known for its broad-spectrum antibacterial activity and is often preferred due to its higher absorption rates compared to other penicillins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amoxycillin (sodium) is synthesized through a multi-step process that involves the acylation of 6-aminopenicillanic acid with p-hydroxyphenylglycine . The reaction typically requires the use of protecting groups to prevent unwanted side reactions and is carried out under controlled pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of amoxycillin (sodium) involves the fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, which is then chemically modified to form amoxycillin. The process includes several purification steps, such as crystallization and filtration, to obtain the final product in its sodium salt form .
Chemical Reactions Analysis
Types of Reactions
Amoxycillin (sodium) undergoes various chemical reactions, including:
Substitution: Amoxycillin can undergo substitution reactions where the amino group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide or N-chlorosuccinimide in an alkaline medium.
Hydrolysis: Acidic or basic conditions, or the presence of β-lactamase enzymes.
Substitution: Various nucleophiles under controlled pH and temperature.
Major Products Formed
Scientific Research Applications
Amoxycillin (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively used in clinical trials to evaluate its efficacy against various bacterial infections.
Mechanism of Action
Amoxycillin (sodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis . The primary molecular targets are the PBPs, and the pathway involved is the inhibition of cell wall biosynthesis .
Comparison with Similar Compounds
Amoxycillin (sodium) is often compared with other β-lactam antibiotics such as penicillin and ampicillin:
List of Similar Compounds
- Penicillin
- Ampicillin
- Cephalexin
- Cefadroxil
- Clavulanic acid (when combined with amoxycillin)
Amoxycillin (sodium) stands out due to its broad-spectrum activity, higher absorption rates, and effectiveness against a wide range of bacterial infections, making it a valuable antibiotic in both clinical and research settings .
Properties
IUPAC Name |
sodium;6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDFCISJXIVBV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.